2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid
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Overview
Description
BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]-: is a specialized organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- is widely used in cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors and diagnostic agents. Their ability to form reversible covalent bonds with diols makes them useful in the design of sensors and drug delivery systems .
Industry: In industrial applications, boronic acids are used in the production of polymers, electronic materials, and as intermediates in various chemical processes .
Mechanism of Action
The mechanism by which BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- exerts its effects is primarily through its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound is similar in structure but lacks the biphenyl moiety.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a biphenyl structure.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another trifluoromethyl-substituted boronic acid with a pyridine ring.
Uniqueness: BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- is unique due to its combination of a biphenyl structure and a trifluoromethyl group. This combination enhances its reactivity and makes it particularly useful in specific synthetic applications, such as the formation of complex biaryl compounds .
Properties
Molecular Formula |
C13H10BF3O2 |
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Molecular Weight |
266.03 g/mol |
IUPAC Name |
[4-phenyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)12-8-10(14(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8,18-19H |
InChI Key |
NTGSESYCUXODSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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